molecular formula C155H251N49O40S B3030550 GRF (1-29) amide (rat) CAS No. 91826-20-9

GRF (1-29) amide (rat)

Número de catálogo B3030550
Número CAS: 91826-20-9
Peso molecular: 3473.0 g/mol
Clave InChI: MEFNIEDWNSBZSR-UCRGYRMUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Growth hormone-releasing factor (GRF) is a peptide critical for the regulation of growth hormone secretion. The rat variant of GRF, specifically GRF (1-29) amide, has been the subject of various studies due to its physiological importance. This peptide is a truncated form of the full-length rat GRF, which consists of 43 amino acids. The sequence for rat GRF (1-29) amide is derived from the N-terminal end of the full-length peptide and retains significant biological activity .

Synthesis Analysis

The synthesis of rat GRF (1-29) amide has been achieved through various methods, including immunoaffinity chromatography and reverse-phase high-performance liquid chromatography (HPLC). The process involves isolating the peptide from rat hypothalamic extracts and confirming its structure through amino acid analysis and peptide mapping . Additionally, analogs of GRF have been synthesized to study their biological activity and potential as GRF antagonists or super-agonists .

Molecular Structure Analysis

The molecular structure of rat GRF (1-29) amide has been established through sequence analysis. The peptide's primary structure consists of a specific sequence of amino acids that are essential for its biological function. Modifications to this sequence, such as D-amino acid substitutions, can significantly alter the peptide's activity, as demonstrated by the varying effects of GRF analogs on adenylate cyclase activation in the rat anterior pituitary .

Chemical Reactions Analysis

The chemical behavior of GRF (1-29) amide, particularly in the context of receptor interaction, has been studied. For instance, the introduction of D-amino acids at certain positions in the peptide sequence can lead to the creation of GRF analogs with different affinities and activities, ranging from super-agonists to competitive antagonists . These chemical modifications provide insights into the peptide-receptor interactions and the structural requirements for receptor activation.

Physical and Chemical Properties Analysis

The physical and chemical properties of rat GRF (1-29) amide influence its biological activity. For example, the potency of the synthetic rat GRF (1-29) NH2 in stimulating growth hormone release was found to be slightly less than that of the authentic rat GRF (1-43) OH in static incubation, but the reverse was true in a perifusion system . This suggests that the truncated form of the peptide may interact differently with the GRF receptor or post-receptor mechanisms.

Aplicaciones Científicas De Investigación

Receptor Internalization and Signaling Mechanisms

The GRF analogue [His1,Nle27]-GRF(1-29) amide has been instrumental in studying GRF receptor internalization in cultured rat anterior pituitary cells. It revealed that occupied receptors have a surface half-life of about 10 minutes, with uptake followed by lysosomal breakdown. The study also highlighted the role of fatty acid acylation in receptor internalization, as inhibition by cerulenin suggested a requirement for acylation of a protein, possibly the receptor itself, for this process to occur. This insight is significant for understanding the mechanisms of receptor-mediated endocytosis and signaling in pituitary cells (Saermark et al., 1990).

Enzymatic Semisynthesis of GRF Analogs

Recombinant alpha-amidating enzyme facilitated the semisynthesis of human growth hormone-releasing factor, GRF(1-44)-NH2, from the glycine-extended precursor, GRF(1-44)-Gly-OH. This approach also yielded potent analogs like GRF(1-29)-NH2, showcasing the utility of enzymatic processes in generating biologically active peptides. The method demonstrated a remarkable 75% yield with full potency in in vitro assays, emphasizing the efficiency of enzymatic amidation for producing peptide hormones and their analogs (Bongers et al., 1992).

Structural Requirements for GRF Activity

Investigations into the structural requirements for GRF activity on rat anterior pituitary adenylate cyclase have identified critical aspects for GRF efficacy. For instance, specific D-amino acid substitutions led to altered GRF analog activity, with some acting as super-agonists and others as partial agonists or even antagonists. This research has broadened understanding of the molecular interactions between GRF and its receptor, providing a foundation for developing more effective GRF analogs for therapeutic use (Robberecht et al., 1985).

Insulinotropic Activity of GRF Analogs

Comparative studies of the insulinotropic activity of various glucagon-superfamily peptides, including GRF analogs, have illuminated their role in stimulating insulin release from pancreatic islets. These findings have implications for understanding the regulatory mechanisms of insulin secretion and could inform the development of new treatments for diabetes and related metabolic disorders (Suzuki et al., 1992).

Mecanismo De Acción

Target of Action

The primary target of GRF (1-29) amide (rat) is the growth hormone-releasing hormone receptor (GHRHR) located in the anterior pituitary gland . This receptor plays a crucial role in stimulating the secretion of growth hormone (GH) .

Mode of Action

GRF (1-29) amide (rat) binds to its receptor, GHRHR, in the anterior pituitary gland . This binding triggers a cascade of signals that lead to the release of GH into the plasma . The amino acids 13 to 21 within the 1 to 29 amino acid fragment of GRF are more important for high-affinity receptor binding .

Biochemical Pathways

The activation of the GHRHR by GRF (1-29) amide (rat) leads to the secretion of GH into the plasma . GH then acts on various tissues in the body, leading to growth and development. The GH secretion pattern remains pulsatile when GRF (1-29) amide (rat) is sustained at an elevated concentration in plasma .

Pharmacokinetics

In vivo studies of GRF (1-29) amide (rat) show apparent half-lives of 18±4 min in serum and 13±3 min in liver homogenate . This is accompanied by the appearance of degradation products that are all less hydrophobic than the native peptide .

Result of Action

The primary result of the action of GRF (1-29) amide (rat) is the stimulation of GH secretion . This leads to various downstream effects, including growth and development in various tissues of the body.

Action Environment

The action, efficacy, and stability of GRF (1-29) amide (rat) can be influenced by various environmental factors. For example, the presence of dipeptidylpeptidase-IV in the environment can affect the stability of GRF (1-29) amide (rat) . Furthermore, the concentration of GRF (1-29) amide (rat) in the plasma can influence the pulsatility of GH secretion .

Safety and Hazards

The safety data sheet for a similar compound, Growth Hormone Releasing Factor (GRF) (1-29) amide, human, advises against its use in food, drugs, pesticides, or biocidal products . It also suggests that in case of contact with skin, eyes, or clothing, the affected area should be rinsed immediately with plenty of water and medical attention should be sought if symptoms occur .

Propiedades

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C155H251N49O40S/c1-20-80(12)120(201-127(220)85(17)180-138(231)112(68-119(215)216)189-126(219)83(15)178-128(221)94(157)65-90-69-169-74-176-90)149(242)198-109(62-87-32-24-23-25-33-87)145(238)204-123(86(18)207)151(244)200-114(73-206)147(240)199-113(72-205)146(239)194-108(64-89-41-45-93(209)46-42-89)142(235)186-98(37-30-55-173-154(165)166)131(224)185-99(38-31-56-174-155(167)168)135(228)202-122(82(14)22-3)150(243)197-103(58-76(4)5)129(222)175-71-117(212)181-100(47-49-115(158)210)133(226)191-105(60-78(8)9)140(233)193-107(63-88-39-43-92(208)44-40-88)137(230)179-84(16)125(218)183-97(36-29-54-172-153(163)164)130(223)184-96(34-26-27-52-156)132(225)190-104(59-77(6)7)139(232)192-106(61-79(10)11)141(234)195-110(66-91-70-170-75-177-91)143(236)187-101(48-50-118(213)214)136(229)203-121(81(13)21-2)148(241)188-102(51-57-245-19)134(227)196-111(67-116(159)211)144(237)182-95(124(160)217)35-28-53-171-152(161)162/h23-25,32-33,39-46,69-70,74-86,94-114,120-123,205-209H,20-22,26-31,34-38,47-68,71-73,156-157H2,1-19H3,(H2,158,210)(H2,159,211)(H2,160,217)(H,169,176)(H,170,177)(H,175,222)(H,178,221)(H,179,230)(H,180,231)(H,181,212)(H,182,237)(H,183,218)(H,184,223)(H,185,224)(H,186,235)(H,187,236)(H,188,241)(H,189,219)(H,190,225)(H,191,226)(H,192,232)(H,193,233)(H,194,239)(H,195,234)(H,196,227)(H,197,243)(H,198,242)(H,199,240)(H,200,244)(H,201,220)(H,202,228)(H,203,229)(H,204,238)(H,213,214)(H,215,216)(H4,161,162,171)(H4,163,164,172)(H4,165,166,173)(H4,167,168,174)/t80-,81-,82-,83-,84-,85-,86+,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,120-,121-,122-,123-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFNIEDWNSBZSR-UCRGYRMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC4=CNC=N4)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C155H251N49O40S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.